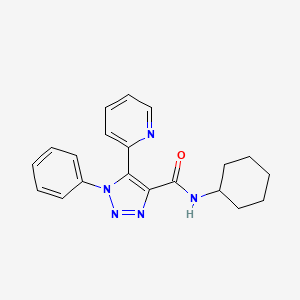

N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups, including a cyclohexyl group, a phenyl group, a pyridinyl group, and a 1,2,3-triazole group . These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, triazoles in general can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .

Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For instance, they can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Mécanisme D'action

Target of Action

Similar compounds containing the 1,2,3-triazole moiety have been reported to interact with various biological targets .

Mode of Action

Compounds containing the 1,2,3-triazole moiety are known to interact with their targets via hydrogen bonding . The presence of the pyridin-2-yl group could potentially enhance the compound’s ability to bind to its targets.

Biochemical Pathways

Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Compounds containing the 1,2,3-triazole moiety are generally known for their good bioavailability .

Result of Action

Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of similar compounds has been reported to be influenced by reaction conditions .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide for lab experiments is its high purity and yield. This compound can be synthesized in large quantities and has been extensively characterized, making it suitable for use in a wide range of experiments. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain assays. Researchers must take care to optimize their experimental conditions to ensure that this compound is used effectively.

Orientations Futures

There are many potential future directions for research on N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of analogs and derivatives of this compound, which may have improved activity and selectivity against specific disease targets. Another area of research is the investigation of this compound in combination with other therapeutics, such as chemotherapy or immunotherapy. Finally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of this compound as a therapeutic agent for the treatment of cancer and other diseases.

Conclusion

In conclusion, this compound, or this compound, is a small molecule inhibitor with potential as a therapeutic agent for the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of MELK, a protein that plays a critical role in cell proliferation and survival. This compound has been found to have significant biochemical and physiological effects in preclinical studies, and its synthesis has been optimized for use in scientific research. While there are limitations to working with this compound, there are also many potential future directions for research that may lead to the development of improved therapeutics for the treatment of cancer and other diseases.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that begins with the preparation of the starting material, 2-bromo-5-nitropyridine. This compound is then reacted with phenylacetylene to form a key intermediate, which is subsequently reacted with cyclohexylamine to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has been shown to have potential as a therapeutic agent for the treatment of cancer. Specifically, this compound has been found to inhibit the activity of a protein called MELK, which is overexpressed in many types of cancer. By inhibiting MELK, this compound can induce cell death and inhibit tumor growth. In addition to its potential as a cancer treatment, this compound has also been investigated for its activity against other diseases, including viral infections and inflammatory disorders.

Propriétés

IUPAC Name |

N-cyclohexyl-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(22-15-9-3-1-4-10-15)18-19(17-13-7-8-14-21-17)25(24-23-18)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUNKEJXRQARDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2792876.png)

![N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide](/img/structure/B2792878.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2792881.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2792886.png)

![Methyl 4,5-dimethoxy-2-({5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)benzoate](/img/structure/B2792887.png)

![11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2792888.png)

![8-[benzyl(methyl)amino]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792891.png)

![N-[1-(aminocarbonyl)-1,2-dimethylpropyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2792892.png)

![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2792896.png)